molecular formula C21H21N3O2 B15041865 N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methoxybenzohydrazide

N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methoxybenzohydrazide

Cat. No.: B15041865
M. Wt: 347.4 g/mol
InChI Key: OWZWMMGZMGDDEV-HYARGMPZSA-N
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Description

N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methoxybenzohydrazide typically involves the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with 3-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methoxybenzohydrazide is unique due to its specific structural features, such as the presence of the pyrrole ring and the methoxybenzohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-methoxybenzamide

InChI

InChI=1S/C21H21N3O2/c1-15-12-18(16(2)24(15)19-9-5-4-6-10-19)14-22-23-21(25)17-8-7-11-20(13-17)26-3/h4-14H,1-3H3,(H,23,25)/b22-14+

InChI Key

OWZWMMGZMGDDEV-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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